BenchChemオンラインストアへようこそ!

(R)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

(R)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (CAS 72150-21-1), also referred to as (3R)-N1-Cbz-piperazic acid, is a carbamate-protected chiral heterocyclic amino acid. It belongs to the class of hexahydropyridazine-3-carboxylic acids, commonly known as piperazic acids, which are nonproteinogenic amino acids featuring a unique cyclic hydrazine motif.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
Cat. No. B7980624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1CC(NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H16N2O4/c16-12(17)11-7-4-8-15(14-11)13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,16,17)/t11-/m1/s1
InChIKeyZYBMAAOZXXKYTG-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid: A Chiral N1-Cbz-Piperazic Acid Building Block for Peptide and Natural Product Synthesis


(R)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (CAS 72150-21-1), also referred to as (3R)-N1-Cbz-piperazic acid, is a carbamate-protected chiral heterocyclic amino acid. It belongs to the class of hexahydropyridazine-3-carboxylic acids, commonly known as piperazic acids, which are nonproteinogenic amino acids featuring a unique cyclic hydrazine motif [1]. The (R)-configuration at the 3-position, the benzyloxycarbonyl (Cbz) protecting group selectively installed at the N1 position, and the free N2 amine are the three defining structural features that dictate its utility as an enantiomerically pure building block in asymmetric synthesis and medicinal chemistry .

Why Generic (R)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid Substitution Fails: The Criticality of Enantiopurity and Regioselective Protection


The simple substitution of (R)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid with its (S)-enantiomer, a racemic mixture, or a different regioisomeric Cbz analog will lead to failure in stereoselective synthesis. The absolute configuration at the 3-position is fundamental, as the resulting peptides' biological activity is dictated by their three-dimensional shape; incorporation of the wrong enantiomer yields a diastereomer with altered, and likely null, biological function [1]. Furthermore, the exact regiochemistry of the Cbz protection on N1, leaving the N2 nitrogen free, is essential for downstream coupling reactions. The synthesis of this specific mono-protected regioisomer has historically suffered from poor reproducibility and low yields, making a reliable, high-purity source a key differentiator for procurement [2].

Head-to-Head Performance Data for (R)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid Versus Closest Analogs


Superior Enantiomeric Excess over Prior Art: An ee Value Greater Than 99%

The patented synthetic method for producing this specific (R)-enantiomer reports an enantiomeric excess (ee) of greater than 99%. This is a significant and quantified improvement over the prior art method disclosed in patent WO0183458, which achieves an enantiomeric excess of only 90%. This higher ee reduces the need for additional, costly chiral separation steps and guarantees a superior stereochemical purity of the building block [1].

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Quantified Yield and Selectivity for Critical Mono-N1-Cbz Deprotection Step

A key step in the building block's synthesis is the selective mono-deprotection of a di-Cbz intermediate to yield the desired N1-Cbz, N2-H product. An optimized one-step protocol for this transformation on the (R)-enantiomer precursor delivers the final (R)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid with an isolated yield of 60–72% and an enantiomeric ratio of 94:6. This result was demonstrated to be scalable, showing consistent performance upon a 20-fold scale increase [1]. Previously reported two-step sequences for this transformation were reported to give lower overall yields and were noted for their irreproducibility [1].

Protecting Group Strategy Synthetic Methodology Piperazic Acid

Direct Comparative Synthetic Efficiency: Patent Method vs. Classical Glutamic Acid Route

The patent CN102250014B provides a direct comparison of its three-step synthetic route against a classical approach starting from L-pyroglutamic acid derivatives, as published in Synthesis, 1996 [1]. The patent characterizes the prior method as having undesirable yields and being 'cumbersome' in terms of the number of steps, while its own method is described as a short, three-step sequence. In specific embodiments, the key intermediate (R)-IV is obtained in a yield of 79%, and the final compound (S)-I (R=H) in an 84% yield, demonstrating the efficiency of the methodology that is applicable to both enantiomers [1].

Process Chemistry Synthetic Efficiency Yield Comparison

Optimal Application Scenarios for (R)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid Based on Proven Differentiation


Stereoselective Total Synthesis of Macrocyclic Peptide Natural Products

This building block is the definitive choice for total synthesis projects targeting natural products that contain an (R)-piperazic acid residue, such as the azinothricin family of antibiotics. The established high enantiomeric excess (>99%) ensures the synthetic product matches the natural stereoisomer, avoiding the formation of a diastereomeric mixture that would be biologically inactive. The use of the corresponding (S)-enantiomer or a racemate in this context would be a fundamental error, yielding an incorrect product [1].

Medicinal Chemistry Campaigns Requiring Conformationally Constrained Proline Mimics

In peptide-based drug design, piperazic acid is used to rigidify the peptide backbone and induce β-turns. The (R)-configuration forces a specific turn geometry. For structure-activity relationship (SAR) studies, the procurement of this single, high-purity enantiomer with a documented 94:6 er is crucial. The free N2 amine allows for direct incorporation into a peptide chain, while the N1-Cbz group provides an orthogonal protecting group compatible with Fmoc-strategy solid-phase peptide synthesis (SPPS) [2].

Process Development and Scale-Up of Peptide API Intermediates

For process chemists, the compound's value is directly tied to the scalable and reproducible chemistry used to produce it. The documented ability to maintain consistent isolated yield (60-72%) and enantiomeric ratio (94:6) upon a 20-fold scale increase de-risks its use in the synthesis of pharmaceutically active ingredients (APIs). This proven scalability is a critical procurement criterion that distinguishes this specific building block, supplied from a process with demonstrated robustness, from material made by unvalidated laboratory methods [2].

Quote Request

Request a Quote for (R)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.